N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps The initial step often includes the formation of the pyrazolyl group through the reaction of hydrazine with an appropriate diketoneThe final step involves the coupling of the intermediate with 4-methylbenzenesulfonamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the
Properties
Molecular Formula |
C25H21BrN6O5S |
---|---|
Molecular Weight |
597.4g/mol |
IUPAC Name |
N-[[3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C25H21BrN6O5S/c1-17-2-12-23(13-3-17)38(36,37)28-15-24(33)29-27-14-19-16-31(21-8-10-22(11-9-21)32(34)35)30-25(19)18-4-6-20(26)7-5-18/h2-14,16,28H,15H2,1H3,(H,29,33) |
InChI Key |
MTKISVFMZIDSFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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